molecular formula C10H12ClNO4S2 B071646 4-(Pyrrolidine-1-sulfonyl)benzene-1-sulfonyl chloride CAS No. 165669-32-9

4-(Pyrrolidine-1-sulfonyl)benzene-1-sulfonyl chloride

Cat. No.: B071646
CAS No.: 165669-32-9
M. Wt: 309.8 g/mol
InChI Key: ZXYZKIFFWKXROK-UHFFFAOYSA-N
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Description

4-(Pyrrolidine-1-sulfonyl)benzene-1-sulfonyl chloride is a chemical compound with the molecular formula C10H12ClNO4S2 and a molecular weight of 309.79 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and industry. It is characterized by the presence of a pyrrolidine ring and two sulfonyl chloride groups attached to a benzene ring.

Preparation Methods

The synthesis of 4-(Pyrrolidine-1-sulfonyl)benzene-1-sulfonyl chloride typically involves the reaction of pyrrolidine with benzene-1-sulfonyl chloride under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques like column chromatography to obtain the pure compound.

Chemical Reactions Analysis

4-(Pyrrolidine-1-sulfonyl)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: This compound can participate in nucleophilic substitution reactions due to the presence of sulfonyl chloride groups.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Mechanism of Action

The mechanism of action of 4-(Pyrrolidine-1-sulfonyl)benzene-1-sulfonyl chloride involves its ability to react with nucleophiles, such as amines and alcohols, through nucleophilic substitution reactions. The sulfonyl chloride groups act as electrophilic centers, facilitating the formation of sulfonamide and sulfonate ester derivatives. These reactions are crucial in the development of biologically active molecules and pharmaceutical compounds .

Comparison with Similar Compounds

4-(Pyrrolidine-1-sulfonyl)benzene-1-sulfonyl chloride can be compared with other similar compounds, such as:

The unique combination of the pyrrolidine ring and sulfonyl chloride groups in this compound makes it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

4-pyrrolidin-1-ylsulfonylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO4S2/c11-17(13,14)9-3-5-10(6-4-9)18(15,16)12-7-1-2-8-12/h3-6H,1-2,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXYZKIFFWKXROK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10381554
Record name 4-(Pyrrolidine-1-sulfonyl)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10381554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

165669-32-9
Record name 4-(Pyrrolidine-1-sulfonyl)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10381554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(pyrrolidine-1-sulfonyl)benzene-1-sulfonyl chloride
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